MS8535

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H38N6O2 |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

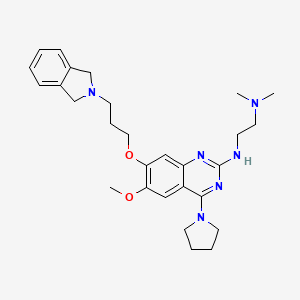

N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C28H38N6O2/c1-32(2)15-11-29-28-30-24-18-26(25(35-3)17-23(24)27(31-28)34-13-6-7-14-34)36-16-8-12-33-19-21-9-4-5-10-22(21)20-33/h4-5,9-10,17-18H,6-8,11-16,19-20H2,1-3H3,(H,29,30,31) |

InChI Key |

JJRRWLVKNLMRSA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC1=NC2=CC(=C(C=C2C(=N1)N3CCCC3)OC)OCCCN4CC5=CC=CC=C5C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS8535, a SPIN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spindlin1 (SPIN1) is a methyl-lysine reader protein implicated in the transcriptional regulation of various genes involved in cell proliferation and survival. Its overexpression is associated with numerous cancers, making it a compelling target for therapeutic intervention. MS8535 has emerged as a potent and selective small molecule inhibitor of SPIN1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the experimental methodologies used for its characterization and presenting key quantitative data. The guide is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology.

Introduction to SPIN1

SPIN1 is a member of the Tudor domain-containing protein family, functioning as an epigenetic reader that recognizes and binds to specific post-translational modifications on histone tails, primarily trimethylated lysine 4 on histone H3 (H3K4me3). This interaction is crucial for the recruitment of transcriptional machinery to target gene promoters, leading to their expression. SPIN1 has been shown to be a key regulator in several signaling pathways critical for cancer progression, including the Wnt/β-catenin, PI3K/Akt, and RET signaling pathways.[1] Its role as a transcriptional co-activator for oncogenes highlights its potential as a therapeutic target.

This compound: A Selective SPIN1 Inhibitor

This compound is a potent and selective inhibitor of SPIN1, also identified as compound 18 in the primary literature.[1] It was developed through a comprehensive structure-activity relationship (SAR) study starting from a weakly active compound.[1] this compound exhibits high selectivity for SPIN1 over other epigenetic targets.[1] A structurally similar but inactive analog, MS8535N (compound 19), has been developed as a negative control for use in biological studies.[1]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the interaction between SPIN1 and its histone ligand. By binding to one of the Tudor domains of SPIN1, this compound physically blocks the recognition of the H3K4me3 mark on histone tails.[1] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of SPIN1-target genes, ultimately leading to the suppression of cancer cell proliferation.

Below is a diagram illustrating the signaling pathway of SPIN1 and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key parameters are summarized in the table below.

| Parameter | Value | Assay | Target | Reference |

| IC50 | 0.2 µM (202 ± 11 nM) | Fluorescence Polarization | SPIN1 | [1] |

| Kd | 30 ± 2 nM | Isothermal Titration Calorimetry | SPIN1 | [1] |

| EC50 | 1.1 ± 0.3 µM | NanoBRET Cellular Assay | SPIN1-Histone H3 Interaction | [2] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Fluorescence Polarization (FP) Assay

This biochemical assay measures the ability of this compound to disrupt the interaction between SPIN1 and a fluorescently labeled histone H3 peptide.

Principle: A small, fluorescently labeled peptide rotates rapidly in solution, resulting in low fluorescence polarization. When bound to the larger SPIN1 protein, its rotation is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.

Protocol:

-

Reagents:

-

Recombinant SPIN1 protein.

-

Fluorescently labeled H3K4me3 peptide (e.g., FITC-H3K4me3).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

-

This compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well black plate, add the SPIN1 protein and the fluorescently labeled H3K4me3 peptide to each well to achieve final concentrations that give an optimal signal window (e.g., 100 nM SPIN1 and 10 nM peptide).

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

-

-

Data Analysis:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and SPIN1.

Principle: ITC measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (SPIN1) at a constant temperature. The resulting heat changes are measured and used to determine the thermodynamic parameters of the interaction.

Protocol:

-

Reagents:

-

Highly purified recombinant SPIN1 protein.

-

This compound dissolved in a matched buffer.

-

Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Both protein and compound should be in the same buffer to minimize heats of dilution.

-

-

Procedure:

-

Thoroughly dialyze the SPIN1 protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.

-

Degas both the SPIN1 and this compound solutions.

-

Load the SPIN1 solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of injections (e.g., 1-2 µL each) of the this compound solution into the SPIN1 solution at a constant temperature (e.g., 25°C).

-

Record the heat change after each injection.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

These values are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

NanoBRET™ Cellular Target Engagement Assay

This cell-based assay quantifies the ability of this compound to disrupt the interaction between SPIN1 and histone H3 in living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged SPIN1 (donor) and a fluorescently labeled histone H3 (acceptor) expressed in cells. When the two proteins are in close proximity, energy is transferred from the donor to the acceptor, resulting in a BRET signal. A compound that disrupts this interaction will lead to a decrease in the BRET signal.

Protocol:

-

Cell Culture and Transfection:

-

Use a suitable human cell line, such as U2OS cells.[2]

-

Co-transfect the cells with plasmids encoding for NanoLuc®-SPIN1 and HaloTag®-Histone H3.

-

-

Procedure:

-

Plate the transfected cells in a 96-well white plate.

-

Label the HaloTag®-Histone H3 with a cell-permeable fluorescent ligand (e.g., HaloTag® NanoBRET™ 618 Ligand).

-

Treat the cells with a serial dilution of this compound or DMSO for a specified incubation period (e.g., 2 hours).

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader capable of filtered luminescence detection.

-

-

Data Analysis:

-

Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

-

The EC50 value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SPIN1. Its mechanism of action involves the direct disruption of the SPIN1-histone H3 interaction, leading to the downregulation of oncogenic gene expression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers interested in utilizing this compound as a chemical probe to investigate the biological functions of SPIN1 and for those involved in the development of novel epigenetic therapies.

References

MS8535: A Potent and Selective SPIN1 Inhibitor for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MS8535 is a potent and selective small molecule inhibitor of Spindlin1 (SPIN1), a methyl-lysine reader protein implicated in various pathological conditions, including cancer. Developed through the optimization of a G9a/GLP inhibitor, this compound demonstrates high affinity and selectivity for SPIN1, making it a valuable chemical probe for elucidating the biological functions of this epigenetic reader. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its engagement in key cellular signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name N1-(7-(3-(isoindolin-2-yl)propoxy)-6-methoxy-4-(pyrrolidin-1-yl)quinazolin-2-yl)-N2,N2-dimethylethane-1,2-diamine, is a quinazoline derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C28H38N6O2 | |

| Molecular Weight | 490.65 g/mol | |

| IUPAC Name | N1-(7-(3-(isoindolin-2-yl)propoxy)-6-methoxy-4-(pyrrolidin-1-yl)quinazolin-2-yl)-N2,N2-dimethylethane-1,2-diamine | |

| Synonyms | MS-8535, Compound 18 | |

| CAS Number | Not Available | |

| Appearance | Solid | |

| Purity | >98% (commercially available) | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Selectivity

This compound is a highly selective inhibitor of SPIN1, a Tudor domain-containing protein that recognizes and binds to specific histone methylation marks, thereby regulating gene transcription. The inhibitory activity and binding affinity of this compound for SPIN1 have been quantitatively characterized through various biochemical and biophysical assays.

| Parameter | Value | Assay | Reference |

| IC50 for SPIN1 | 0.2 µM (202 ± 11 nM) | Fluorescence Polarization (FP) Biochemical Assay | |

| Kd for SPIN1 | 30 ± 2 nM | Isothermal Titration Calorimetry (ITC) | |

| Cellular EC50 | 1.1 µM | NanoBRET Target Engagement Assay |

This compound exhibits excellent selectivity for SPIN1 over a panel of other epigenetic targets. In a broad screening against 38 epigenetic targets, this compound showed no significant inhibition at a concentration of 1 µM. A structurally similar but inactive analog, MS8535N (compound 19), is available as a negative control for in-vitro and in-vivo studies.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly binding to the Tudor domain of SPIN1, thereby preventing its interaction with histone H3. This disruption of SPIN1's reader function interferes with the transcription of its target genes. SPIN1 has been shown to be a key regulator in several signaling pathways critical for cell proliferation, survival, and differentiation.

SPIN1-Modulated Signaling Pathways

The following diagrams illustrate the central role of SPIN1 in various signaling cascades. Inhibition of SPIN1 by this compound is expected to modulate these pathways.

Caption: SPIN1's role in major signaling pathways and the inhibitory effect of this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in mice, demonstrating its bioavailability for in vivo studies.

| Parameter | Value | Animal Model | Dosing | Reference |

| Administration Route | Intraperitoneal (IP) | C57BL/6 mice | 5 mg/kg | |

| Bioavailability | Orally bioavailable | Mice | Not specified | |

| Plasma Concentration | >100 nM for the first 2 hours | C57BL/6 mice | 5 mg/kg IP | |

| Tolerance | Well-tolerated with no clinical signs of toxicity | C57BL/6 mice | 5 mg/kg IP |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.

Fluorescence Polarization (FP) Biochemical Assay for SPIN1 Inhibition

This assay measures the ability of this compound to displace a fluorescently labeled probe from the SPIN1 protein.

Materials:

-

Recombinant SPIN1 protein

-

Fluorescently labeled probe (e.g., a peptide derived from histone H3)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT)

-

This compound stock solution in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the SPIN1 protein and the fluorescent probe to each well to a final volume of 10 µL.

-

Add 10 µL of the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of this compound to SPIN1, allowing for the determination of the dissociation constant (Kd).

Materials:

-

Recombinant SPIN1 protein

-

This compound stock solution

-

ITC buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the SPIN1 protein against the ITC buffer.

-

Prepare a solution of SPIN1 in the ITC buffer at a known concentration (e.g., 10-20 µM).

-

Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 fold higher than the protein concentration.

-

Load the SPIN1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the sample cell while monitoring the heat change.

-

Analyze the resulting data using the instrument's software to determine the binding affinity

The Selective SPIN1 Inhibitor MS8535: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

MS8535 is a potent and selective small molecule inhibitor of Spindlin-1 (SPIN1), a methyl-lysine reader protein implicated in oncogenesis. This document provides a comprehensive technical overview of this compound, including its target profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative binding and cellular activity data are presented, along with detailed protocols for key biochemical and cellular assays. Furthermore, signaling pathways associated with SPIN1 and the experimental workflow for this compound characterization are visualized to facilitate a deeper understanding of this promising chemical tool for cancer research.

Introduction to this compound and its Target: SPIN1

This compound is a novel epigenetic inhibitor that selectively targets Spindlin-1 (SPIN1)[1]. SPIN1 is a "reader" of histone post-translational modifications, specifically recognizing trimethylated lysine 4 on histone H3 (H3K4me3) and asymmetrically dimethylated arginine 8 on histone H3 (H3R8me2a). By binding to these marks, SPIN1 acts as a transcriptional co-activator, playing a crucial role in the regulation of gene expression.

Elevated levels of SPIN1 have been observed in various cancers, where it contributes to tumorigenesis by modulating key signaling pathways, including the Wnt and PI3K/AKT pathways[1]. The oncogenic activity of SPIN1 is also linked to its ability to sequester the ribosomal protein uL18, thereby inhibiting the MDM2-p53 tumor suppressor axis. Given its role in promoting cancer cell proliferation, survival, and resistance to therapy, SPIN1 has emerged as a promising target for anticancer drug development. This compound was developed through the optimization of a G9a/GLP inhibitor that exhibited weak SPIN1 activity[1].

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound for SPIN1 have been rigorously quantified through various biochemical and cellular assays. The data is summarized in the tables below. A structurally similar but inactive analog, MS8535N, serves as a negative control for biological studies[1][2].

Table 1: Biochemical Activity and Binding Affinity of this compound

| Parameter | Value | Description |

| IC50 | 202 nM (0.2 µM) | Half-maximal inhibitory concentration in a biochemical assay, indicating the concentration of this compound required to inhibit 50% of SPIN1 activity[1][3]. |

| Kd | 30 nM | Dissociation constant, a measure of the binding affinity of this compound to SPIN1. A lower Kd value signifies a higher binding affinity[1]. |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Description |

| EC50 | 1.1 µM | Half-maximal effective concentration in a cellular assay, representing the concentration of this compound that disrupts 50% of the SPIN1-histone H3 interaction in U2OS cells[1][3]. |

Table 3: Selectivity of this compound

| Target Family | Selectivity Profile |

| Epigenetic Targets | Highly selective for SPIN1 over a panel of 38 other epigenetic targets, including G9a/GLP[1][2]. |

| SPIN Family Members | Greater than 18-fold selectivity for SPIN1 over several other SPIN family proteins[1]. |

Signaling Pathway and Mechanism of Action

SPIN1 functions as a key node in several signaling pathways critical for cancer development. By binding to methylated histones, it co-activates the transcription of target genes involved in cell cycle progression and proliferation. This compound exerts its effect by competitively binding to one of the Tudor domains of SPIN1, thereby disrupting its interaction with histone H3. This leads to the downregulation of SPIN1-mediated gene transcription and subsequent inhibition of cancer cell growth.

Experimental Protocols

The characterization of this compound involved several key biophysical and cellular assays. The detailed methodologies are provided below.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay measures the ability of a test compound to displace a fluorescently labeled probe from its protein target.

-

Materials:

-

Recombinant SPIN1 protein

-

Fluorescein-labeled peptide probe corresponding to a SPIN1 binding partner (e.g., H3K4me3 peptide)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Add a fixed concentration of the fluorescent peptide probe to all wells of the microplate.

-

Add the diluted this compound or DMSO vehicle control to the respective wells.

-

Initiate the binding reaction by adding a fixed concentration of SPIN1 protein to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

-

Materials:

-

Purified, high-concentration SPIN1 protein

-

This compound stock solution

-

Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Thoroughly dialyze the SPIN1 protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

Load the SPIN1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the SPIN1 solution while monitoring the heat change.

-

Integrate the heat pulses from each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH values.

-

NanoBRET™ Cellular Target Engagement Assay for EC50 Determination

This assay measures the displacement of a NanoLuc®-tagged histone H3 from a HaloTag®-fused SPIN1 in live cells upon treatment with a compound.

-

Materials:

-

U2OS cells (or other suitable cell line)

-

Plasmids encoding NanoLuc®-Histone H3 and HaloTag®-SPIN1

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

NanoBRET™ Nano-Glo® Substrate

-

This compound stock solution in DMSO

-

White, 96-well cell culture plates

-

Luminometer capable of measuring dual-filtered luminescence

-

-

Procedure:

-

Co-transfect the U2OS cells with the NanoLuc®-Histone H3 and HaloTag®-SPIN1 plasmids.

-

Plate the transfected cells into the 96-well plates and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control.

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells immediately before reading.

-

Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals using the luminometer.

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Normalize the BRET ratios to the DMSO control and plot against the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow Visualization

The characterization of this compound follows a logical progression from initial biochemical screening to cellular target engagement and selectivity profiling.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of SPIN1. The comprehensive dataset, including its biochemical and cellular activities, along with its high selectivity, establishes this compound as a valuable chemical probe for elucidating the biological functions of SPIN1 in health and disease. The detailed experimental protocols provided herein offer a guide for researchers aiming to utilize this compound in their studies or to develop similar assays for other epigenetic targets. Further investigation into the in vivo efficacy of this compound is warranted to explore its therapeutic potential.

References

In-Depth Technical Guide to the Discovery and Synthesis of MS8535: A Potent and Selective SPIN1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of MS8535, a novel, potent, and selective small-molecule inhibitor of Spindlin 1 (SPIN1). SPIN1 is a methyl-lysine reader protein implicated in various human diseases, including cancer, making it an attractive therapeutic target. This document details the experimental protocols for the synthesis of this compound, along with the methodologies for key biochemical and cellular assays used to determine its potency, selectivity, and mechanism of action. All quantitative data are summarized in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams generated with Graphviz.

Introduction

Spindlin 1 (SPIN1) is an epigenetic reader protein that recognizes and binds to histone H3 trimethylated on lysine 4 (H3K4me3) and symmetrically dimethylated on arginine 8 (H3R8me2s). Through these interactions, SPIN1 plays a crucial role in regulating gene transcription and is overexpressed in several cancers. The development of small-molecule inhibitors of SPIN1 is a promising strategy for cancer therapy.

Researchers at the Icahn School of Medicine at Mount Sinai identified this compound through the optimization of a previously reported G9a/GLP inhibitor that exhibited weak SPIN1 inhibitory activity.[1] This guide elucidates the scientific journey from a weakly active compound to the discovery of this compound, a potent and selective chemical probe for studying the biological functions of SPIN1.[1][2]

Discovery of this compound

The discovery of this compound was the result of a comprehensive structure-activity relationship (SAR) study aimed at improving the potency and selectivity of a quinazoline-based scaffold. The initial hit compound, a known G9a/GLP inhibitor, UNC0638, showed weak inhibition of SPIN1.[2][3] Through systematic chemical modifications, researchers identified key structural features necessary for potent SPIN1 inhibition and high selectivity against other epigenetic targets. This effort led to the development of compound 18, now known as this compound.[3] A structurally similar but inactive analog, compound 19 (MS8535N), was also synthesized to serve as a negative control in biological studies.[3][4]

Synthesis of this compound

The synthesis of this compound and its negative control, MS8535N, follows a multi-step synthetic route starting from commercially available materials. The general approach involves the construction of the core quinazoline scaffold followed by the introduction of the side chains that are crucial for its biological activity. While the specific step-by-step protocol from the primary publication's supplementary information is not publicly available, a general synthetic scheme for analogous 2,4-diamino-7-alkoxy-quinazoline derivatives can be inferred from the literature.[4][5][6][7]

General Synthetic Workflow for 2,4-Diamino-7-alkoxy-quinazoline Derivatives:

Caption: General synthetic workflow for 2,4-diamino-7-alkoxy-quinazoline derivatives.

Biological Evaluation and Quantitative Data

This compound has been extensively characterized through a series of biochemical and cellular assays to determine its potency, binding affinity, selectivity, and cellular activity. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Assay Method | Reference |

| IC50 | 202 ± 11 nM | Fluorescence Polarization (FP) | [1][4] |

| Kd | 30 ± 2 nM | Isothermal Titration Calorimetry (ITC) | [1][4] |

Table 2: Cellular Activity of this compound

| Parameter | Value | Cell Line | Assay Method | Reference |

| EC50 | 1.1 µM | U2OS | NanoBRET | [1] |

Table 3: Selectivity Profile of this compound

| Target | Selectivity | Assay Type | Reference |

| 38 Epigenetic Targets | Highly Selective for SPIN1 | Various biochemical assays | [1] |

| G9a/GLP | >18-fold selective for SPIN1 | Biochemical assays | [1] |

| Other SPIN family members | >18-fold selective for SPIN1 | Biochemical assays | [1] |

Table 4: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Route | Animal Model | Reference |

| Plasma Concentration | >100 nM (over the first 2 hours) | 5 mg/kg | Intraperitoneal (IP) | C57BL/6 mice | [1] |

| Tolerance | Well-tolerated | 5 mg/kg | Intraperitoneal (IP) | C57BL/6 mice | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay is used to measure the inhibition of the interaction between SPIN1 and a fluorescently labeled histone peptide.

Workflow for Fluorescence Polarization Assay:

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Protocol:

-

Reagents: Recombinant SPIN1 protein, fluorescein-labeled histone H3 peptide (e.g., H3K4me3), assay buffer (e.g., PBS with 0.01% Triton X-100), and test compounds (this compound) serially diluted in DMSO.

-

Procedure:

-

Add a fixed concentration of SPIN1 protein to the wells of a low-binding black microplate.

-

Add the fluorescently labeled histone peptide to the wells.

-

Add varying concentrations of this compound or DMSO (as a control).

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat released or absorbed during the binding of this compound to SPIN1, allowing for the determination of the dissociation constant (Kd).

Workflow for Isothermal Titration Calorimetry:

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Protocol:

-

Sample Preparation: Prepare solutions of recombinant SPIN1 protein and this compound in the same dialysis buffer to minimize heats of dilution.

-

Instrument Setup: Set up the ITC instrument to the desired experimental temperature (e.g., 25°C).

-

Procedure:

-

Load the SPIN1 solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small injections of this compound into the SPIN1 solution.

-

Record the heat change after each injection.

-

-

Data Analysis: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).

NanoBRET™ Cellular Assay for Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is used to measure the disruption of the SPIN1-histone H3 interaction in living cells.

Signaling Pathway for NanoBRET Assay:

Caption: Signaling pathway of the NanoBRET assay for SPIN1 target engagement.

Protocol:

-

Cell Culture and Transfection:

-

Culture U2OS cells in appropriate media.

-

Co-transfect the cells with plasmids encoding for SPIN1 fused to NanoLuc® luciferase (the BRET donor) and histone H3 fused to HaloTag® (the BRET acceptor).

-

-

Procedure:

-

Plate the transfected cells in a white, opaque-bottom multi-well plate.

-

Add the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.

-

Treat the cells with varying concentrations of this compound.

-

Add the Nano-Glo® substrate.

-

Measure the donor emission (at ~450 nm) and the acceptor emission (at ~610 nm) using a luminometer.

-

-

Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The EC50 value is determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.

Pharmacokinetic Study in Mice

This study is performed to evaluate the in vivo properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME).

Workflow for Pharmacokinetic Study:

Caption: Workflow for a typical pharmacokinetic study in mice.

Protocol:

-

Animals: Use a suitable mouse strain, such as C57BL/6.

-

Dosing: Administer a single dose of this compound (e.g., 5 mg/kg) via the desired route (e.g., intraperitoneal injection).

-

Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Sample Processing: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).

Conclusion

This compound is a potent, selective, and cell-active inhibitor of SPIN1 that serves as a valuable chemical tool for investigating the biological roles of this epigenetic reader protein. The comprehensive data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers in the field of drug discovery and chemical biology to further explore the therapeutic potential of targeting SPIN1. The development of this compound represents a significant advancement in the quest for novel epigenetic-based therapies for cancer and other diseases.

References

- 1. MS-8535 is epigenetic SPIN1 inhibitor | BioWorld [bioworld.com]

- 2. Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor. - DKFZ [inrepo02.dkfz.de]

- 3. Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Spindlin1 and its Interaction with the Chemical Probe MS8535

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Spindlin1 (SPIN1) is a multifaceted epigenetic reader protein implicated in a range of cellular processes, from cell cycle regulation and rRNA transcription to the activation of oncogenic signaling pathways. Its ability to recognize specific post-translational modifications on histone tails positions it as a critical node in chromatin regulation and gene expression. The aberrant expression and activity of SPIN1 are increasingly linked to various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the known functions of Spindlin1, its role in disease, and a detailed examination of its interaction with the selective chemical probe, MS8535. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Spindlin1: Structure and Core Functions

Spindlin1 is a member of the Tudor domain-containing protein family, characterized by three tandem Tudor-like domains that mediate its interactions with methylated histone residues.[1][2] The crystal structure of human Spindlin1 reveals a novel arrangement of these domains, forming a scaffold for recognizing specific histone marks.[1]

Epigenetic Reader Function

SPIN1 functions as a "reader" of the histone code, recognizing specific methylation patterns on histone H3 and H4 tails. This recognition is crucial for its recruitment to chromatin and subsequent regulation of gene expression. Key modifications recognized by SPIN1 include:

-

H3K4me3 (Histone H3 trimethylated at lysine 4): This mark is associated with active gene transcription. SPIN1's recognition of H3K4me3 is fundamental to its role in promoting the expression of target genes, including ribosomal RNA (rRNA) genes.[3][4]

-

H3R8me2a (Histone H3 asymmetrically dimethylated at arginine 8): SPIN1 can simultaneously recognize H3K4me3 and H3R8me2a, a dual recognition that enhances its binding affinity and is critical for the activation of the Wnt/β-catenin signaling pathway.[5]

-

H3K9me3 (Histone H3 trimethylated at lysine 9): While typically a repressive mark, SPIN1 can also bind to H3K9me3, suggesting a more complex regulatory role than initially understood.[6] This interaction may be involved in piRNA-mediated retrotransposon silencing.[6]

The recognition of these histone marks is mediated by the Tudor domains of SPIN1, with specific domains showing preference for different modifications.[2][7] The binding of methylated lysine and arginine residues occurs within aromatic pockets in the Tudor domains.[8]

Role in Cellular Signaling and Processes

Beyond its role as a histone reader, Spindlin1 is actively involved in several critical cellular signaling pathways and processes:

-

Wnt/β-catenin Signaling: SPIN1 acts as a coactivator of the Wnt/β-catenin signaling pathway.[9][10] It directly interacts with the transcription factor TCF4, promoting the expression of Wnt target genes such as c-MYC, Cyclin D1, and Axin2, which are crucial for cell proliferation.[9][11] This function is dependent on the phosphorylation of SPIN1 at Ser84 and Ser99 by Aurora-A kinase.[9][11]

-

MAPK Signaling Pathway: The N-terminal intrinsically disordered region (IDR) of SPIN1 can undergo phase separation, which facilitates its binding to H3K4me3 and the recruitment of the histone methyltransferase MLL1.[12] This process is implicated in the activation of genes within the MAPK signaling pathway, contributing to tumorigenesis.[12]

-

rRNA Gene Expression: Spindlin1 localizes to the nucleolus during interphase, where it binds to active ribosomal DNA (rDNA) repeats enriched with H3K4 methylation.[3][4][13] This localization is essential for its function in stimulating the expression of rRNA genes, a process fundamental for ribosome biogenesis and cell growth.[3][13]

-

p53 Pathway Regulation: SPIN1 can interact with the ribosomal protein uL18 (RPL5), which is known to inhibit the MDM2-mediated degradation of the tumor suppressor p53. By binding to uL18, SPIN1 blocks its interaction with MDM2, thereby promoting p53 degradation and contributing to tumorigenesis.[14]

-

Cell Cycle and Chromosomal Stability: Overexpression of Spindlin1 has been shown to induce metaphase arrest and chromosomal instability, potentially contributing to the development of cancer.[6][10] It was initially identified as a meiotic spindle-binding protein involved in gametogenesis.[1]

-

Lipid Metabolism: In hepatocellular carcinoma, SPIN1 has been shown to modulate abnormal lipid metabolism by up-regulating the fatty acid synthase (FASN) through co-activation of the transcription factor SREBP1c. This leads to increased intracellular triglycerides and cholesterol, promoting tumor growth.[15]

The Spindlin1-MS8535 Interaction

Given the significant role of Spindlin1 in cancer, the development of small molecule inhibitors is of high therapeutic interest. This compound has been identified as a potent and selective inhibitor of SPIN1.[16]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor, disrupting the interaction between Spindlin1 and its histone ligands. Molecular docking and dynamics simulations suggest that this compound binds to the aromatic cage within the second Tudor domain of SPIN1, the same pocket that recognizes trimethylated lysine residues on histone tails.[17] This binding is stabilized by cation-π and van der Waals interactions with key residues such as Phe141, Trp151, Tyr170, and Tyr177.[17] By occupying this binding site, this compound prevents SPIN1 from engaging with its chromatin targets, thereby inhibiting its downstream functions.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters characterizing the interaction and activity of this compound.

| Parameter | Value | Description | Reference(s) |

| IC50 | 202 nM (0.2 µM) | The concentration of this compound required to inhibit 50% of SPIN1 activity in an in vitro assay. | [16][18] |

| Kd | 30 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to SPIN1. | [16] |

| Cellular EC50 | 1.1 µM | The concentration of this compound that gives half-maximal response in a cellular assay measuring the disruption of the SPIN1-histone H3 interaction. | [16][18] |

| Selectivity | >18-fold over other SPIN family members and >38 other epigenetic targets | Demonstrates high selectivity for SPIN1 over other related proteins. | [16] |

| In vivo Bioavailability | >100 nM plasma concentration over 2 hours post 5 mg/kg IP injection in mice | Shows good pharmacokinetic properties in a mouse model. | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Spindlin1 and its interaction with inhibitors like this compound.

Co-Immunoprecipitation (Co-IP) for Spindlin1 Interaction Partners

This protocol is used to identify proteins that interact with Spindlin1 in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-Spindlin1 antibody and corresponding isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

PBS (phosphate-buffered saline)

Procedure:

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-Spindlin1 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Pellet the beads and analyze the supernatant by SDS-PAGE and Western blotting or mass spectrometry.

Chromatin Immunoprecipitation (ChIP) for Spindlin1 Target Genes

This protocol is used to determine if Spindlin1 binds to specific DNA regions in the genome.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication buffer

-

ChIP dilution buffer

-

Anti-Spindlin1 antibody and isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

qPCR primers for target and control gene regions

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Nuclear Isolation: Lyse cells and isolate nuclei.

-

Chromatin Shearing: Resuspend nuclei in sonication buffer and sonicate to shear chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation: Dilute the sheared chromatin and incubate with anti-Spindlin1 antibody or control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a commercial kit.

-

Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters (e.g., c-MYC, CCND1) and control regions by qPCR.

Wnt/β-catenin Luciferase Reporter Assay

This assay measures the effect of Spindlin1 or its inhibitors on the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Spindlin1 expression plasmid or siRNA against Spindlin1

-

This compound or other inhibitors

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Transfection: Co-transfect cells with the TCF/LEF luciferase reporter, Renilla luciferase control plasmid, and either a Spindlin1 expression plasmid or a control vector.

-

Treatment: After 24 hours, treat the cells with this compound at various concentrations or with a vehicle control.

-

Lysis: After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided with the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Spindlin1 in the Wnt/β-catenin Signaling Pathway

Caption: Spindlin1 as a coactivator in the Wnt/β-catenin signaling pathway.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

Caption: A step-by-step workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment.

Mechanism of this compound Inhibition of Spindlin1

Caption: Competitive inhibition of Spindlin1 by this compound, preventing histone tail binding.

Conclusion and Future Directions

Spindlin1 has emerged as a critical epigenetic regulator with significant implications for cancer biology. Its role as a reader of specific histone methylation patterns and its subsequent involvement in key oncogenic signaling pathways underscore its potential as a therapeutic target. The development of potent and selective inhibitors, such as this compound, provides valuable chemical tools to further probe the functions of Spindlin1 and to explore its therapeutic tractability.

Future research should focus on elucidating the full spectrum of Spindlin1's interacting partners and target genes in various cellular contexts. A deeper understanding of the regulatory mechanisms governing Spindlin1 expression and activity will be crucial. Furthermore, the preclinical evaluation of Spindlin1 inhibitors in various cancer models will be essential to validate its promise as a therapeutic target and to guide the development of novel anti-cancer strategies. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 6. Identification of a small-molecule ligand of the epigenetic reader protein Spindlin1 via a versatile screening platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. rockland.com [rockland.com]

- 15. A Method for Characterizing Protein-Histone Peptide Interactions In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 16. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

An In-depth Technical Guide to the Cellular Targets and Pathways of MS8535

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS8535 is a novel, potent, and selective small molecule inhibitor of Spindlin-1 (SPIN1), a methyl-lysine reader protein implicated in oncogenesis. This document provides a comprehensive technical overview of the cellular targets and associated signaling pathways of this compound. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of SPIN1 inhibition. This guide details the quantitative biochemical and cellular activity of this compound, outlines the experimental methodologies for its characterization, and visually represents its mechanism of action and impact on key cellular signaling cascades.

Core Target and Mechanism of Action

The primary cellular target of this compound is Spindlin-1 (SPIN1) .[1][2][3][4] SPIN1 is a "reader" of histone post-translational modifications, specifically recognizing trimethylated lysine 4 on histone H3 (H3K4me3). This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters, thereby regulating gene expression.

This compound functions as a competitive inhibitor, binding to one of the Tudor domains of SPIN1.[3][4] This binding event physically obstructs the interaction between SPIN1 and its histone ligand, effectively blocking the downstream signaling and transcriptional activation mediated by this recognition. The inhibitory action of this compound has been quantified through various biochemical and cellular assays, demonstrating its potency and selectivity.

Experimental Workflow: Target Identification and Validation

The identification and validation of this compound as a SPIN1 inhibitor involves a multi-step process, beginning with initial screening and culminating in cellular target engagement and functional assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, establishing its potency, binding affinity, and cellular activity.

| Parameter | Value | Assay | Description | Reference |

| IC50 | 202 nM | Fluorescence Polarization (FP) | Concentration of this compound required to inhibit 50% of SPIN1 binding to a fluorescently labeled H3K4me3 peptide. | [1][4] |

| Kd | 30 nM | Isothermal Titration Calorimetry (ITC) | Dissociation constant, indicating the binding affinity of this compound to SPIN1. | [1][4] |

| EC50 | 1.1 µM | Cellular Target Engagement Assay | Effective concentration of this compound required to disrupt 50% of the SPIN1-Histone H3 interaction in U2OS cells. | [1] |

Table 1: In Vitro and Cellular Potency of this compound

| Target | Selectivity | Comment | Reference |

| SPIN1 | Primary Target | High-affinity binding and potent inhibition. | [1][3][4] |

| Other SPIN family members | >18-fold selective | Demonstrates selectivity for SPIN1 over other related proteins. | [1] |

| 38 other epigenetic targets | Highly selective | No significant inhibition of a broad panel of other epigenetic regulatory proteins. | [1][3][4] |

Table 2: Selectivity Profile of this compound

Detailed Experimental Protocols

Fluorescence Polarization (FP) Biochemical Assay

This assay is employed to determine the IC50 of this compound by measuring its ability to compete with a fluorescently labeled peptide for binding to SPIN1.

-

Principle: A small fluorescently labeled peptide (e.g., H3K4me3) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger SPIN1 protein, the rotation of the peptide is slowed, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.

-

Materials:

-

Recombinant human SPIN1 protein

-

Fluorescently labeled H3K4me3 peptide

-

This compound compound series

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a solution of SPIN1 protein and the fluorescently labeled peptide in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal.

-

Serially dilute this compound in DMSO and then into the assay buffer to create a range of concentrations.

-

In a microplate, add the SPIN1-peptide solution to wells containing the different concentrations of this compound.

-

Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Plot the polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and SPIN1.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (SPIN1), and the resulting heat changes are measured after each injection.

-

Materials:

-

Recombinant human SPIN1 protein

-

This compound compound

-

Dialysis buffer (e.g., HEPES-buffered saline)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Thoroughly dialyze the SPIN1 protein against the ITC buffer to ensure buffer matching. Dissolve this compound in the same final dialysis buffer.

-

Load the SPIN1 solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental parameters, including temperature, injection volume, and spacing between injections.

-

Perform the titration, injecting small aliquots of this compound into the SPIN1 solution.

-

The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters, including the Kd.

-

Cellular Target Engagement Assay (e.g., NanoBRET)

This assay is used to confirm that this compound can enter cells and bind to SPIN1 in a physiological context, providing an EC50 value.

-

Principle: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescent ligand to a NanoLuciferase-tagged target protein. In this case, cells are engineered to express SPIN1 fused to NanoLuc. A cell-permeable fluorescent tracer that binds to SPIN1 is added. When the tracer binds to the NanoLuc-SPIN1 fusion, BRET occurs. This compound competes with the tracer for binding, leading to a decrease in the BRET signal.

-

Materials:

-

Human cell line (e.g., U2OS)

-

Plasmid encoding NanoLuc-SPIN1 fusion protein

-

Transfection reagent

-

Cell-permeable fluorescent tracer for SPIN1

-

NanoLuc substrate

-

This compound compound

-

Microplate reader capable of measuring luminescence and fluorescence

-

-

Procedure:

-

Transfect the chosen cell line with the NanoLuc-SPIN1 plasmid and culture for 24-48 hours to allow for protein expression.

-

Harvest and seed the cells into a white, opaque microplate.

-

Treat the cells with a serial dilution of this compound for a defined period.

-

Add the fluorescent tracer to all wells and incubate to allow for binding.

-

Add the NanoLuc substrate to initiate the bioluminescent reaction.

-

Immediately measure the luminescence at two wavelengths (one for the donor NanoLuc and one for the acceptor fluorophore).

-

Calculate the BRET ratio and plot it against the logarithm of the this compound concentration. Fit the data to determine the cellular EC50.

-

Downstream Signaling Pathways

SPIN1 is known to be a transcriptional co-activator involved in several oncogenic signaling pathways. By inhibiting SPIN1, this compound is predicted to modulate these pathways, leading to anti-cancer effects.

Wnt/β-catenin Signaling Pathway

SPIN1 has been shown to be a positive regulator of the Wnt/β-catenin signaling pathway. It can be phosphorylated by Aurora-A kinase, which enhances its ability to activate TCF-4, a key transcription factor in the Wnt pathway.[5] Inhibition of SPIN1 by this compound is therefore expected to suppress Wnt-driven gene expression and cell proliferation.[5]

PI3K/AKT Signaling Pathway

Several studies have linked SPIN1 to the PI3K/AKT pathway, a critical signaling cascade for cell survival, growth, and proliferation.[6] Elevated SPIN1 expression has been correlated with increased activity of this pathway in some cancers.[6] The inhibition of SPIN1 by this compound may therefore lead to the suppression of PI3K/AKT signaling, contributing to its anti-tumor effects.

Conclusion

This compound is a potent and selective inhibitor of the epigenetic reader protein SPIN1. Its mechanism of action involves the direct binding to SPIN1, leading to the disruption of its interaction with histone H3. This inhibitory activity translates to the modulation of key oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/AKT cascades. The well-defined mechanism and demonstrated cellular activity make this compound a valuable chemical probe for elucidating the biological functions of SPIN1 and a promising starting point for the development of novel anti-cancer therapeutics. Further research is warranted to fully delineate the downstream consequences of SPIN1 inhibition by this compound and to explore its therapeutic potential in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 4. Discovery of a Potent, Selective, and Cell-Active SPIN1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPINDLIN1 promotes cancer cell proliferation through activation of WNT/TCF-4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of SPIN1-mediated PI3K-Akt pathway by miR-489 increases chemosensitivity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of the BET Bromodomain Inhibitor (+)-JQ1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information and quantitative selectivity data for a compound designated "MS8535" could not be located. Therefore, this guide has been prepared using the well-characterized and widely studied BET bromodomain inhibitor, (+)-JQ1, as an exemplar to fulfill the user's request for a detailed technical guide on a bromodomain inhibitor's selectivity profile, complete with data tables, experimental protocols, and visualizations.

Introduction

Bromodomains are epigenetic reader domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of oncogenes such as c-Myc and are implicated in a variety of cancers and inflammatory diseases.

(+)-JQ1 is a potent, cell-permeable small molecule that acts as a competitive inhibitor of the BET family of bromodomains.[1] It binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes.[2] Understanding the selectivity profile of inhibitors like (+)-JQ1 across the entire bromodomain family is critical for elucidating their mechanism of action and for the development of next-generation therapeutics with improved potency and specificity.

This guide provides a comprehensive overview of the selectivity profile of (+)-JQ1, detailing its binding affinities and inhibitory concentrations against a panel of bromodomains. It also includes detailed protocols for the key biochemical and biophysical assays used to generate this data and visual diagrams of relevant pathways and experimental workflows.

Quantitative Selectivity Profile of (+)-JQ1

The selectivity of (+)-JQ1 has been extensively characterized using various orthogonal assays. The following tables summarize the quantitative data from Isothermal Titration Calorimetry (ITC) and AlphaScreen assays, providing dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), respectively.

Table 2.1: Dissociation Constants (Kd) of (+)-JQ1 for BET Bromodomains Determined by ITC

| Bromodomain | Kd (nM) | Reference |

| BRD4 (BD1) | 49.0 ± 2.4 | [3] |

| BRD4 (BD2) | 90.1 ± 4.6 | [3] |

| BRD2 (BD1) | 128 ± 6.5 | [3] |

| BRD3 (BD1) | 59.5 ± 3.1 | [3] |

| BRD3 (BD2) | 82.0 ± 5.3 | [3] |

| BRDT (BD1) | 190.1 ± 7.6 | [3] |

Note: Data presented as mean ± standard deviation.

Table 2.2: Inhibitory Concentrations (IC50) of (+)-JQ1 against BET Bromodomains via AlphaScreen

| Bromodomain | IC50 (nM) | Reference |

| BRD4 (BD1) | 76.9 ± 1.7 | [3] |

| BRD4 (BD2) | 32.6 ± 1.8 | [3] |

| BRD2 (BD1) | 17.7 ± 0.7 | [3] |

| CREBBP | 12942 ± 640 | [3] |

Note: Data presented as mean ± standard deviation. The assay measured the displacement of a tetra-acetylated Histone H4 peptide.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended for researchers familiar with standard laboratory techniques.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the competitive binding of an inhibitor to a bromodomain, displacing a biotinylated ligand.

Workflow Diagram:

Materials:

-

His-tagged BRD4 protein (e.g., BRD4(1) at 250 nM final concentration)[3]

-

Biotinylated tetra-acetylated Histone H4 peptide[1]

-

(+)-JQ1 inhibitor

-

AlphaScreen Histidine (Nickel Chelate) Detection Kit (PerkinElmer)

-

Streptavidin-coated Donor beads and Ni-NTA Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS[3]

-

Low-volume 384-well plates (e.g., ProxiPlateTM-384 Plus, PerkinElmer)

Procedure:

-

Inhibitor Preparation: Prepare a 24-point, 1:2 serial dilution of (+)-JQ1 in Assay Buffer.

-

Assay Plate Preparation: Transfer 4 µL of the (+)-JQ1 dilutions to the wells of a 384-well plate.

-

Protein Addition: Add 4 µL of the diluted His-tagged BRD4 protein solution to each well.

-

Incubation 1: Gently mix and incubate for 15-30 minutes at room temperature.

-

Ligand Addition: Add 4 µL of the biotinylated histone peptide to each well.

-

Incubation 2: Gently mix and incubate for 30-60 minutes at room temperature.

-

Bead Addition: Prepare a mixture of Streptavidin-Donor beads and Ni-NTA Acceptor beads in Assay Buffer according to the manufacturer's protocol (e.g., to a final concentration of 10 µg/mL each).[4] Add 4 µL of this bead mixture to each well.

-

Incubation 3: Incubate the plate in the dark at room temperature for 60 minutes to allow for signal development.

-

Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis: The decrease in signal intensity with increasing inhibitor concentration is used to calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay measures the binding of a bromodomain to an acetylated peptide, which can be competed by an inhibitor.

Materials:

-

GST-tagged BRD4 protein (e.g., 4 nM final concentration)[5]

-

Biotinylated acetylated histone peptide (e.g., H4 tetra-acetylated)

-

Europium (Eu3+)-labeled anti-GST antibody (Donor)

-

Allophycocyanin (APC)-conjugated streptavidin (Acceptor)

-

(+)-JQ1 inhibitor

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 400 mM KF, 0.5 mM CHAPS, 0.05% BSA[6]

-

Low-volume 384-well black microtiter plates

Procedure:

-

Reagent Preparation: Prepare solutions of (+)-JQ1, GST-BRD4, biotinylated peptide, Eu3+-anti-GST, and APC-streptavidin in Assay Buffer.

-

Assay Assembly: In a 384-well plate, combine the GST-BRD4 protein, the biotinylated peptide, and varying concentrations of the (+)-JQ1 inhibitor.

-

Incubation 1: Incubate the mixture for 30 minutes at room temperature.[6]

-

Detection Reagent Addition: Add the Eu3+-anti-GST antibody and APC-streptavidin to the wells.

-

Incubation 2: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate using a TR-FRET capable microplate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (APC).

-

Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated. The decrease in this ratio with increasing inhibitor concentration is used to determine the IC50.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

-

Purified BRD4 bromodomain protein (e.g., 10-50 µM in the cell)

-

(+)-JQ1 inhibitor (e.g., 100-500 µM in the syringe)

-

ITC Buffer: A buffer with low ionization enthalpy, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl. The buffer for the protein and inhibitor must be identical.

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation: Dialyze the purified BRD4 protein against the ITC buffer. Dissolve the (+)-JQ1 inhibitor in the same buffer. Degas both solutions before use.

-

Instrument Setup: Thoroughly clean the sample cell and injection syringe. Set the experimental temperature (e.g., 25°C).

-

Loading: Load the BRD4 protein solution into the sample cell and the (+)-JQ1 solution into the injection syringe.

-

Titration: Perform a series of small injections (e.g., 19 injections of 2 µL each) of the (+)-JQ1 solution into the protein solution, allowing the system to reach equilibrium after each injection.

-

Control Experiment: Perform a control titration by injecting (+)-JQ1 into the buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting integrated heat data to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.[1]

Signaling Pathway

BET inhibitors like (+)-JQ1 exert their anti-cancer effects primarily through the downregulation of key oncogenes, most notably c-Myc. BRD4, a member of the BET family, is crucial for the transcriptional activation of c-Myc.

As illustrated, BRD4 binds to acetylated histones at enhancer and promoter regions of genes, including c-Myc. This binding recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II, leading to transcriptional elongation and expression of the target gene.[2][7] (+)-JQ1 competitively binds to the bromodomains of BRD4, preventing its association with acetylated chromatin. This leads to the inhibition of c-Myc transcription, resulting in decreased c-Myc protein levels and subsequent cell cycle arrest and reduced cell proliferation.[2][8]

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

The Role of Spindlin1 (SPIN1) in Oncology and the Therapeutic Potential of the Novel Inhibitor MS8535

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Spindlin1 (SPIN1) is a Tudor domain-containing protein and epigenetic reader that has emerged as a critical player in tumorigenesis.[1] Overexpressed in a multitude of human cancers, SPIN1 is implicated in key oncogenic processes including cell proliferation, survival, metastasis, and therapeutic resistance.[1][2] Its multifaceted role is attributed to its ability to recognize specific histone methylation marks and modulate the activity of crucial signaling pathways such as p53, Wnt/β-catenin, and PI3K/Akt.[1][3][4] This guide provides a comprehensive overview of the molecular functions of SPIN1 in cancer, details key experimental methodologies for its study, and introduces MS8535, a novel and selective small molecule inhibitor of SPIN1 with promising preclinical activity.[5] This document is intended to serve as a technical resource for researchers and drug development professionals investigating SPIN1 as a therapeutic target in oncology.

Introduction to Spindlin1 (SPIN1)

SPIN1 is a member of the Spindlin family of proteins, characterized by the presence of three Tudor-like domains.[4] These domains function as "readers" of post-translational histone modifications, specifically recognizing trimethylated lysine 4 on histone H3 (H3K4me3) and asymmetrically dimethylated arginine 8 on histone H3 (H3R8me2a).[4] By binding to these epigenetic marks, SPIN1 acts as a transcriptional co-activator, influencing the expression of genes involved in a variety of cellular processes.[4]

The Oncogenic Role of SPIN1 in Cancer

A growing body of evidence highlights the significant role of SPIN1 as a proto-oncogene in a wide range of cancers.

Overexpression of SPIN1 in Human Cancers

Analysis of cancer genomic databases and immunohistochemical studies have revealed that SPIN1 is frequently overexpressed in numerous malignancies.[3][6] This overexpression is often correlated with poor prognosis, advanced tumor stage, and resistance to therapy.[2][4][6]

| Cancer Type | SPIN1 Expression Status | Clinical Correlation | Reference |

| Breast Cancer | Overexpressed | Associated with chemoresistance and poor survival. | [4] |

| Colorectal Cancer | Overexpressed | Correlates with poor prognosis. | [3] |

| Gastric Cancer | Overexpressed | Associated with unfavorable prognosis and tumor progression. | [6] |

| Liver Cancer | Overexpressed | Linked to poor prognosis. | [4] |

| Non-Small Cell Lung Cancer (NSCLC) | Upregulated | Correlated with disease progression and poor prognosis. | [2] |

| Ovarian Cancer | Highly Expressed | Identified as a highly expressed protein. | [3] |

| Prostate, Sarcoma, Stomach, Head and Neck, Pancreas | Gene Amplification | The SPIN1 gene is markedly amplified. | [3] |

Contribution of SPIN1 to Cancer Hallmarks

SPIN1 contributes to multiple hallmarks of cancer through its involvement in various cellular processes:

-

Sustained Proliferative Signaling: SPIN1 promotes cell cycle progression and proliferation.[2][7] Overexpression of SPIN1 has been shown to increase the proportion of cells in the S and G2/M phases of the cell cycle.[7]

-

Evasion of Growth Suppressors: A key mechanism by which SPIN1 promotes tumorigenesis is through the inactivation of the p53 tumor suppressor pathway.[3] SPIN1 sequesters the ribosomal protein uL18 in the nucleolus, preventing it from interacting with and inhibiting the E3 ubiquitin ligase MDM2.[3] This leads to increased MDM2-mediated ubiquitination and degradation of p53.[3]

-

Resisting Cell Death: By inactivating p53, SPIN1 helps cancer cells evade apoptosis.[3] SPIN1 knockdown has been shown to induce apoptosis in cancer cells in a p53-dependent manner.[3]

-

Enabling Replicative Immortality: Through its role in cell cycle progression and evasion of apoptosis, SPIN1 contributes to the uncontrolled proliferation of cancer cells.

-

Inducing Angiogenesis: SPIN1 expression is positively correlated with angiogenesis scores in gastric cancer.[6]

-

Activating Invasion and Metastasis: Overexpression of SPIN1 is associated with increased cell migration and invasion.[6]

-